![molecular formula C9H8F2O3 B15320166 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoicacid CAS No. 2792161-66-9](/img/structure/B15320166.png)
4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoic acid is an organic compound characterized by the presence of benzoic acid substituted with a hydroxyethyl group and two fluorine atoms. The stereochemistry is specified as (1S), indicating the spatial orientation of the hydroxyethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis typically involves a series of steps starting with a benzoic acid derivative, such as methyl benzoate or benzoic acid itself. Introducing the difluorohydroxyethyl group requires selective fluorination reactions, often using difluoroacetic acid or its derivatives.
Industrial Production Methods: In an industrial setting, production leverages cost-effective reagents and scalable methods. High-efficiency catalysts and solvent systems that minimize environmental impact are preferred. Reaction optimization focuses on achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: When subjected to oxidation, this compound may form a difluoro-benzoquinone derivative.
Reduction: Reduction processes typically target the carboxyl group, potentially converting it to an alcohol.
Substitution: Electrophilic aromatic substitution can occur, introducing various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydride donors like lithium aluminum hydride.
Substitution: Friedel-Crafts acylation utilizing AlCl3 as a catalyst.
Major Products:
Oxidation: Difluoro-benzoquinone derivatives.
Reduction: Difluoro-benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis, creating complex molecules for pharmaceuticals and agrochemicals. Biology: Potential use in studying enzyme interactions and metabolic pathways. Medicine: Investigated for anti-inflammatory properties and potential use in drug formulation. Industry: Applied in the synthesis of advanced materials and coatings, benefiting from its unique chemical properties.
Mécanisme D'action
The compound exerts effects through specific interactions with molecular targets, often involving hydrogen bonding and halogen interactions. It can inhibit or activate enzymes, disrupt metabolic pathways, or serve as a ligand in receptor binding studies.
Comparaison Avec Des Composés Similaires
Fluoroethylbenzoic acids
Difluorobenzoic acids
Hydroxyethylbenzoic acids
4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoic acid stands out due to the combination of its difluorinated and hydroxyethyl substituents, which influence its chemical behavior and application spectrum.
Propriétés
Numéro CAS |
2792161-66-9 |
|---|---|
Formule moléculaire |
C9H8F2O3 |
Poids moléculaire |
202.15 g/mol |
Nom IUPAC |
4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoic acid |
InChI |
InChI=1S/C9H8F2O3/c10-8(11)7(12)5-1-3-6(4-2-5)9(13)14/h1-4,7-8,12H,(H,13,14)/t7-/m0/s1 |
Clé InChI |
BINDKUNWJAPUSV-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H](C(F)F)O)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1C(C(F)F)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


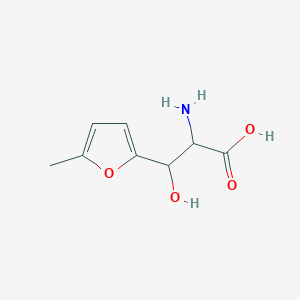
![Ethyl3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate](/img/structure/B15320096.png)
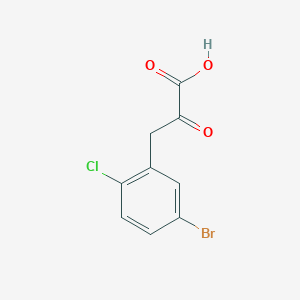
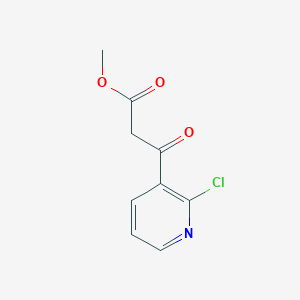
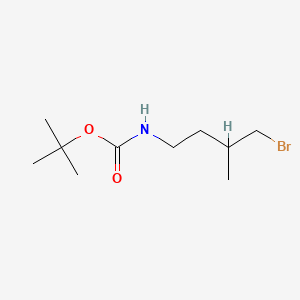
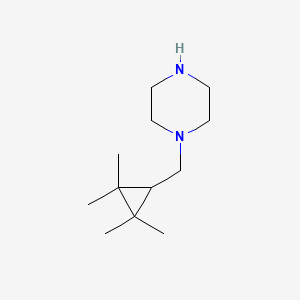

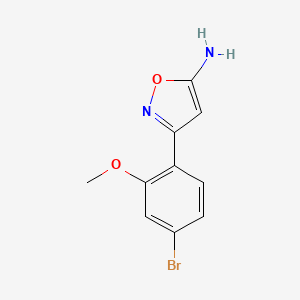
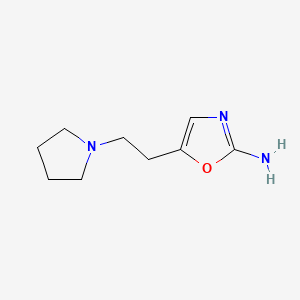


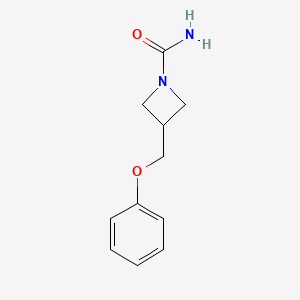

![Bicyclo[3.2.2]nonane-6,9-dione](/img/structure/B15320192.png)
